![molecular formula C23H17N5O4 B4987101 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4987101.png)
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is not yet fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways involved in cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] exhibits significant biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative damage. The compound has also shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has several advantages for laboratory experiments. It is relatively easy to synthesize and has shown good stability under different conditions. However, the compound has some limitations, such as its poor solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases such as diabetes and cardiovascular disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its potential side effects.
In conclusion, 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is a promising compound that has shown potential applications in various fields of science. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been discussed. The compound's potential future directions for research have also been highlighted, which can pave the way for the development of new therapeutic agents and other applications.
Méthodes De Synthèse
The synthesis of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has been reported in the literature using different approaches. One of the commonly used methods involves the condensation of 4-nitrophenylhydrazine with 3-acetylbenzaldehyde followed by cyclization with ethyl acetoacetate. The resulting compound is then treated with hydrazine hydrate to obtain the final product.
Applications De Recherche Scientifique
The compound 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has been extensively studied for its potential applications in various fields of science. It has been reported to possess antioxidant, anticancer, and antimicrobial properties. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-[(3-acetylphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-15(29)17-8-5-9-18(14-17)24-25-22-21(16-6-3-2-4-7-16)26-27(23(22)30)19-10-12-20(13-11-19)28(31)32/h2-14,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOSNYUOCSXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[2-(3-acetylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)
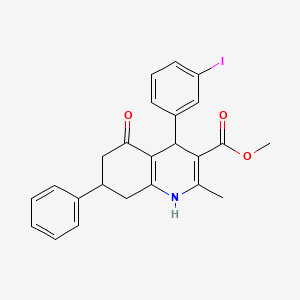
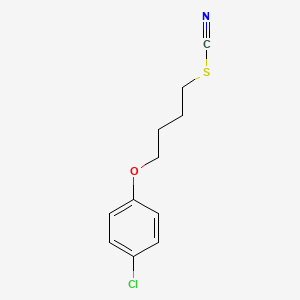
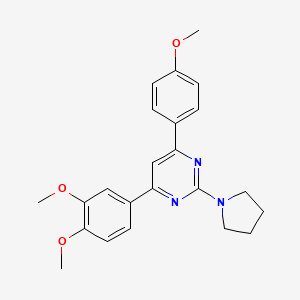
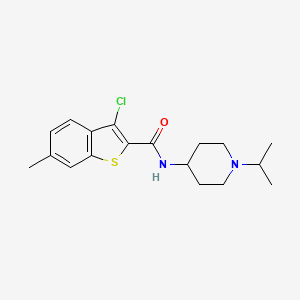
![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
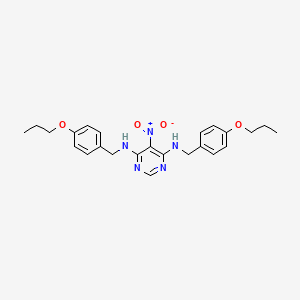
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)